Azotetrazole
Description
Context within Nitrogen-Rich Heterocyclic Chemistry
Azotetrazole belongs to the tetrazole family of heterocyclic compounds, which are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. ontosight.ai The presence of the azo group connecting two such rings makes it particularly notable. ontosight.ai Tetrazole derivatives are a significant class of nitrogen-rich compounds due to their high heats of formation, high density, and good thermal stability. researchgate.netresearchgate.net The energy released by these materials comes from the breaking of high-energy bonds to form stable nitrogen gas, rather than the oxidation of a carbon backbone. researchgate.netaip.org
The structure of this compound, with its numerous N-N and C-N bonds, contributes to its high positive heat of formation. researchgate.net The planar nature of the tetrazole ring and the potential for extensive hydrogen bonding in its salts can lead to high crystal densities, a desirable property for energetic materials. researchgate.netsciencemadness.org
Historical Development of this compound Research
The synthesis of 5,5'-azotetrazolates was first reported by Thiele in 1898. mdpi.commdpi.com This early work laid the foundation for future research into this class of compounds. A significant amount of research has since been dedicated to synthesizing and characterizing various salts of 5,5'-azotetrazole with different cations. mdpi.commdpi.com
In recent years, there has been a renewed interest in this compound-based compounds for their potential applications as energetic materials. dtic.mil Research has focused on creating salts with nitrogen-rich cations like ammonium (B1175870), guanidinium (B1211019), and triaminoguanidinium to further enhance their energetic properties. mdpi.comresearchgate.net Modern synthetic approaches have also been explored, including one-pot syntheses to avoid the isolation of hazardous intermediates like anhydrous sodium 5,5'-azotetrazolate. acs.org
The timeline below highlights some key milestones in the development of energetic materials, providing context for the ongoing research into compounds like this compound.
Timeline of Energetic Material Discovery
Fundamental Academic Significance in Advanced Materials Science
The academic significance of this compound in advanced materials science lies primarily in its potential as a high-energy-density material (HEDM). researchgate.net Its high nitrogen content and positive heat of formation result in a large release of energy upon decomposition. researchgate.net The primary decomposition product is environmentally friendly nitrogen gas, making it a "green" energetic material. researchgate.net
Salts of 5,5'-azotetrazolate are being investigated for a variety of applications, including:
Propellants and Explosives: Their high energy release and gas generation make them suitable for use in rocket propellants and explosive formulations. researchgate.netresearchgate.net
Gas Generators: The rapid and voluminous production of nitrogen gas upon decomposition is ideal for applications like automotive airbags. mdpi.comdtic.mil
Pyrotechnics: Certain this compound salts can be used to create smokeless or colored flame effects. mdpi.comresearchgate.net
Research into this compound and its derivatives is ongoing, with a focus on synthesizing new salts with improved stability, sensitivity, and energetic performance. researchgate.netdtic.mil The ability to tune the properties of the material by changing the cation makes this a versatile and promising area of study in advanced materials science. mdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H2N10 |
|---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
(E)-bis(2H-tetrazol-5-yl)diazene |
InChI |
InChI=1S/C2H2N10/c3(1-5-9-10-6-1)4-2-7-11-12-8-2/h(H,5,6,9,10)(H,7,8,11,12)/b4-3+ |
InChI Key |
JGZAFSFVZSXXCJ-ONEGZZNKSA-N |
Isomeric SMILES |
C1(=NNN=N1)/N=N/C2=NNN=N2 |
Canonical SMILES |
C1(=NNN=N1)N=NC2=NNN=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Azotetrazole and Its Derivatives
Precursor Chemistry and Starting Materials for Azotetrazole Synthesis
The foundational precursor for the synthesis of most this compound compounds is 5-aminotetrazole (B145819). This small, nitrogen-rich molecule provides the necessary tetrazole ring structure that, through a dimerization process, forms the this compound backbone.
5-Aminotetrazole (5-AT) is a white, solid organic compound that serves as the primary building block for this compound. wikipedia.org Its synthesis was first reported in 1892 by Johannes Thiele, who produced it through the reaction of aminoguanidine (B1677879) with nitrous acid. wikipedia.org A more common and safer laboratory-scale synthesis involves the reaction of cyanamide (B42294) with hydrazoic acid, or by using a mixture of sodium azide (B81097) and hydrochloric acid to generate hydrazoic acid in situ. wikipedia.org A more efficient one-pot synthesis treats cyanamide with hydrazine (B178648) hydrochloride to form aminoguanidine hydrochloride, which is then diazotized and cyclized to yield 5-aminotetrazole. wikipedia.org
The initial and most critical step in forming this compound is the oxidative coupling of two 5-aminotetrazole molecules. researchgate.net This reaction joins the two tetrazole rings via a nitrogen-nitrogen double bond (an azo group), forming the 5,5′-azotetrazolate dianion.
Oxidative Coupling Reactions
Oxidative coupling is a class of chemical reactions that involves the joining of two molecules with the removal of hydrogen atoms, formally an oxidation process. wikipedia.org In the context of this compound synthesis, this involves the oxidation of the amino group of 5-aminotetrazole.
A traditional and widely used method for the synthesis of azotetrazolate salts is the alkaline oxidation of 5-aminotetrazole. google.com This approach typically employs a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in a basic solution, usually sodium hydroxide. mdpi.comyoutube.com The reaction is generally heated to facilitate the coupling process. researchgate.net
The process involves dissolving 5-aminotetrazole in an alkaline solution, followed by the controlled addition of the oxidizing agent. The resulting product is typically the disodium (B8443419) salt of 5,5′-azotetrazole, which often crystallizes as a pentahydrate (Na₂C₂N₁₀·5H₂O). mdpi.comacs.org This sodium salt is a key intermediate for the preparation of other azotetrazolate salts. acs.org However, this method has several drawbacks, including high energy consumption, potential safety hazards associated with strong oxidants, and purification challenges. researchgate.netresearchgate.net
Table 1: Comparison of Alkaline Oxidation Reagents
| Oxidizing Agent | Advantages | Disadvantages |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Readily available, effective | High energy consumption, safety concerns, difficult purification researchgate.netresearchgate.net |
Further research is needed to fully populate the advantages and disadvantages of all potential reagents.
To address the limitations of traditional alkaline oxidation, electrochemical methods have been developed as a greener and more efficient alternative. researchgate.netacs.orgnih.gov Electrochemical synthesis avoids the use of harsh chemical oxidants and can often be performed under milder conditions. researchgate.net
In this method, an electric current is passed through a solution of 5-aminotetrazole in an alkaline electrolyte. researchgate.net The oxidative coupling occurs at the anode. Various electrode materials have been investigated, including precious metals like platinum and transition metals such as nickel. researchgate.net The mechanism of oxidation can vary depending on the electrode material. For instance, on a platinum electrode, the reaction is primarily initiated by hydroxyl radicals formed from the oxidation of water, whereas on a nickel electrode, it proceeds via direct electrooxidation on the nickel surface. researchgate.netresearchgate.net
Recent studies have explored the use of modified nickel-based oxide electrodes, such as Co-modified nickel-based oxides (Ni₃₋ₓCoO₄), to improve efficiency. acs.orgnih.gov These modified electrodes can enhance the Faraday efficiency and yield of the reaction, with reported yields of approximately 72.3%. acs.orgnih.gov The electrochemical approach is not only more environmentally friendly but also allows for better control over the reaction and can be scaled up to produce significant quantities of azotetrazolate salts. researchgate.net
Table 2: Performance of Different Electrodes in Electrochemical Synthesis
| Electrode Material | Mechanism | Reported Yield |
|---|---|---|
| Platinum (Pt) | Mediated by hydroxyl radicals researchgate.netresearchgate.net | - |
| Nickel (Ni) | Direct electrooxidation researchgate.netresearchgate.net | - |
Further research is needed to provide specific yield data for all electrode types.
Metathesis Reactions for Azotetrazolate Salt Formation
Once the initial sodium azotetrazolate salt is synthesized, a wide variety of other azotetrazolate salts can be prepared through metathesis reactions. mdpi.comuni-muenchen.de Metathesis, or double displacement, involves the exchange of ions between two reacting salts.
In a typical procedure, an aqueous solution of disodium 5,5′-azotetrazolate is reacted with a solution containing the desired cation. mdpi.com For example, reacting disodium azotetrazolate with two equivalents of tetraphenylphosphonium (B101447) chloride in water yields tetraphenylphosphonium-5,5′-azotetrazolate. mdpi.com Similarly, salts with cations such as ammonium (B1175870), guanidinium (B1211019), and triaminoguanidinium can be prepared. researchgate.net The choice of cation is critical as it significantly influences the energetic properties and stability of the final salt.
This method is versatile and allows for the synthesis of a broad range of azotetrazolate salts with tailored properties for specific applications. uni-muenchen.de
One-Pot Synthetic Strategies for this compound Compounds
To improve safety and efficiency, one-pot synthetic strategies have been developed. These methods aim to produce the desired azotetrazolate salt directly from 5-aminotetrazole without isolating the potentially hazardous intermediate sodium salt. acs.org
One such strategy involves the preparation of guanidinium 5,5′-azotetrazolate. In this process, the initial alkaline oxidation of 5-aminotetrazole is performed to form sodium 5,5′-azotetrazolate, which remains dissolved in the reaction mixture. acs.org Subsequently, a guanidinium salt, such as guanidine (B92328) hydrochloride, is added directly to this solution. This results in the immediate precipitation of the less soluble and safer guanidinium 5,5′-azotetrazolate. acs.org This one-pot method has been shown to produce yields as high as 78%, which is comparable to or even higher than the conventional two-step process. acs.org
Green Chemistry Principles in this compound Synthesis
The synthesis of azotetrazoles, a class of high-nitrogen energetic materials, has traditionally involved methods that are at odds with modern principles of environmental stewardship and laboratory safety. nih.gov Conventional routes often rely on harsh reaction conditions, strong oxidizing agents, high temperatures, and the use of hazardous solvents, leading to significant waste generation and potential safety hazards. nih.govrsc.org In response, the application of green chemistry principles to the synthesis of this compound and its derivatives has become an area of intensive research, aiming to develop more sustainable and safer production methods. msu.edunih.gov This section details the integration of these principles into modern synthetic methodologies.
A core tenet of green chemistry is the prevention of waste , which is preferable to treating waste after it has been created. yale.edu In this compound synthesis, this is achieved by designing reactions with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. acs.org One-pot syntheses, which combine multiple reaction steps without isolating intermediates, exemplify this principle by reducing the use of reagents and the generation of by-products. acs.org
Designing for Energy Efficiency is another key consideration, with the goal of minimizing the environmental and economic impact of energy consumption. yale.eduacs.org Traditional syntheses often require high temperatures for extended periods. nih.gov Modern approaches include electrochemical synthesis, which can proceed at significantly lower energy inputs. For instance, the electrosynthesis of 5,5'-azotetrazolate coupled with water splitting can occur at a cell voltage of just 1.35 V at a current of 10 mA cm⁻². nih.gov Additionally, innovative techniques such as microwave irradiation and ultrasound-mediated synthesis are being explored to reduce reaction times and energy requirements. nih.govmdpi.com
The use of Safer Solvents and Auxiliaries is critical in minimizing the environmental footprint of chemical processes. yale.edu Many traditional syntheses of tetrazole derivatives employ high-boiling point, polar aprotic solvents like dimethylformamide (DMF), which are difficult to remove from the final product. rsc.org Green approaches prioritize the use of environmentally benign solvents like water or ethanol, or even solvent-free conditions. rsc.orgreagent.co.uksigmaaldrich.com Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many reactions. reagent.co.uk
Catalysis offers a superior alternative to stoichiometric reagents by enabling reactions with greater selectivity and efficiency, often under milder conditions. yale.edu In the context of this compound synthesis, single-atom catalysts have been successfully employed. For example, ruthenium single atoms on molybdenum selenide (B1212193) have been used as catalysts in the green electrochemical synthesis of 5,5'-azotetrazolate. nih.gov The development of reusable heterogeneous catalysts is also a significant area of research, as they can be easily separated from the reaction mixture and reused, further reducing waste. mdpi.comresearchgate.net
The principle of Reducing Derivatives involves minimizing or avoiding the use of blocking groups or temporary modifications, as these steps require additional reagents and generate waste. yale.eduacs.org The aforementioned one-pot synthesis of guanidinium 5,5′-azotetrazolate is a prime example of this principle in action. acs.org By directly forming the desired salt, the process eliminates the need to synthesize, isolate, and then react the intermediate sodium salt, thereby streamlining the synthesis and reducing potential waste streams. acs.org
The following tables summarize and compare traditional versus green synthetic approaches for azotetrazoles, highlighting the advantages conferred by applying green chemistry principles.
Table 1: Comparison of Synthetic Methodologies for 5,5'-Azotetrazolate
| Feature | Traditional Synthesis | Green Electrosynthesis |
|---|---|---|
| Conditions | Harsh, high-temperature | Ambient temperature and pressure |
| Oxidizing Agent | Strong, potentially hazardous | Electrooxidation |
| By-products | Difficult to separate | Co-production of valuable H₂ |
| Energy Input | High | Low (e.g., 1.35 V at 10 mA cm⁻²) |
| Safety | Involves potentially unstable intermediates | Inherently safer process |
Data sourced from reference nih.gov
Table 2: Yield Comparison for Guanidinium 5,5′-azotetrazolate (GZT) Synthesis
| Synthetic Route | Key Features | Reported Yield |
|---|---|---|
| Conventional Two-Step Process | Involves isolation of hazardous Na₂AzT intermediate | Up to 76% |
| One-Pot Process | Avoids isolation of Na₂AzT, enhancing safety | 78% |
| One-Pot Process (Modified) | Neutralization with acetic acid to reduce guanidinium chloride usage | 71% |
Data sourced from reference acs.org
Structural Elucidation and Advanced Spectroscopic Characterization of Azotetrazole Compounds
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in identifying the characteristic bonds and structural features of azotetrazole compounds.
Infrared (IR) spectroscopy is a crucial method for characterizing this compound compounds, particularly for identifying functional groups and monitoring changes in chemical structure. The IR spectra of these compounds exhibit characteristic absorption peaks that correspond to specific vibrational modes of the molecule.
Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311+G(d) level have been employed to calculate the IR spectra of various nonmetallic salts of 5,5'-azotetrazolate. core.ac.uk These calculations help in the assignment of experimentally observed vibrational bands. For instance, the N-H stretching vibrations in these salts are predicted to appear in the range of 3513–2375 cm⁻¹. core.ac.uk
A key application of IR spectroscopy is the identification and differentiation of various hydrated forms of sodium 5,5'-azotetrazolate. The pentahydrate and dihydrate forms show distinct differences in their IR spectra. acs.org Specifically, in the 4000–2800 cm⁻¹ region, the pentahydrate exhibits four strong bands, whereas the dihydrate shows only one. Another distinguishing region is between 1700–1500 cm⁻¹. acs.org This makes IR spectroscopy a rapid and straightforward tool for monitoring the hydration state of sodium 5,5'-azotetrazolate, which is critical due to the varying sensitivity of its different hydrated and anhydrous forms. acs.org
Furthermore, IR spectroscopy has been used to analyze the degradation products of the this compound anion when treated with dilute mineral acids. dtic.mil For example, the absence of a peak at 2160 cm⁻¹ in the IR spectrum of a silver-containing precipitate indicated the absence of silver azidotetrazole. dtic.mil The technique was also vital in identifying 5-azidotetrazole as a degradation product through its characteristic spectral features. dtic.mil
In the study of energetic materials, IR spectroscopy is used to analyze the gaseous products of explosion and decomposition. For dihydrazinium-5,5'-azotetrazolate-dihydrazinate, IR spectroscopy of the explosion gases revealed weak absorptions for methane (B114726) and ammonia (B1221849). irdg.org
The table below summarizes some of the characteristic IR absorption peaks for this compound-related compounds.
| Compound/Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |
| Nonmetallic 5,5'-azotetrazolate salts | N-H stretching | 3513–2375 | core.ac.uk |
| Sodium 5,5'-azotetrazolate pentahydrate | O-H and N-H stretching region | Four strong bands in 4000–2800 | acs.org |
| Sodium 5,5'-azotetrazolate dihydrate | O-H and N-H stretching region | One band in 4000–2800 | acs.org |
| Silver azidotetrazole | Azide (B81097) stretch | ~2160 | dtic.mil |
| Dihydrazinium-5,5'-azotetrazolate dihydrate | NH₃ wag | ~645 | aip.org |
| Dihydrazinium-5,5'-azotetrazolate dihydrate | NH₂ wag | ~860 | aip.org |
| Dihydrazinium-5,5'-azotetrazolate dihydrate | NH₃ rock | ~445, 984 | aip.org |
| Dihydrazinium-5,5'-azotetrazolate dihydrate | NH₂ scissor | ~1600, 1645 | aip.org |
This table presents a selection of characteristic IR absorption data for this compound and related compounds based on available research.
Raman spectroscopy serves as a complementary technique to IR spectroscopy for the structural characterization of this compound compounds. mdpi.comspectroscopyonline.com It provides information on molecular vibrations and is particularly useful for analyzing non-polar bonds and symmetric vibrations that may be weak or absent in IR spectra.
The application of Raman spectroscopy is crucial in studying the properties of energetic materials under various conditions. For instance, it can be used to characterize the chemical composition and structure of these materials, identifying specific chemical bonds and functional groups. spectroscopyonline.com The technique's non-destructive nature makes it ideal for analyzing sensitive compounds. mdpi.comspectroscopyonline.com
Raman spectroscopy can also be employed to study the degree of crystallinity in a sample. Crystalline materials typically produce sharp, intense Raman peaks, while amorphous forms exhibit broader, less intense peaks. horiba.com This is relevant for this compound compounds where different crystalline forms or polymorphs may exist with varying properties.
While specific Raman spectral data for the parent this compound is not extensively detailed in the provided context, the general applications of the technique are highly relevant to the study of this class of compounds. It is used in conjunction with other analytical methods for a comprehensive understanding of their structure and properties.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and probing the fragmentation pathways of this compound compounds. researchgate.netacs.org High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the parent molecule and its fragments.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental and routine technique for confirming the purity and empirical formula of synthesized this compound compounds. uni-muenchen.deznaturforsch.comacs.orgacs.orgresearchgate.netresearchgate.netfigshare.comresearchgate.netrsc.orgmdpi.comwhiterose.ac.uknih.gov By accurately measuring the mass percentages of carbon, hydrogen, and nitrogen, a direct comparison can be made with the theoretically calculated values, thus verifying the compound's composition.
For example, guanidinium (B1211019) 5,5'-azotetrazolate (GZT) has a calculated nitrogen content of 78.7%. google.com The experimental verification of such high nitrogen content is a key indicator of successful synthesis. mdpi.com Similarly, the compositions of various other salts, including hydrated forms, have been consistently verified using this method. acs.orgacs.orgnih.gov
The following table provides a comparison of calculated elemental compositions for several this compound salts:
| Compound | Formula | % C (Calculated) | % H (Calculated) | % N (Calculated) |
| Guanidinium 5,5'-azotetrazolate | C₄H₁₂N₁₆ | 16.90 | 4.26 | 78.84 |
| Diammonium 5,5'-azotetrazolate | C₂H₈N₁₂ | 11.88 | 4.00 | 84.12 |
| Dihydrazinium 5,5'-azotetrazolate | C₂H₁₀N₁₄ | 10.34 | 4.34 | 85.31 |
Calculated values are based on the chemical formulas of the respective compounds.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement in the solid state. oxcryo.comyoutube.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in this compound compounds. acs.orgresearchgate.netrsc.orgmdpi.commdpi.commdpi.com
The crystal structure of numerous azotetrazolate salts has been determined, revealing a generally planar conformation of the 5,5'-azotetrazolate dianion. znaturforsch.comacs.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgdtic.mil The two tetrazole rings are typically coplanar with the central azo bridge. The crystal packing is often characterized by extensive hydrogen bonding networks, particularly in salts with ammonium (B1175870), hydrazinium (B103819), or other hydrogen-bond-donating cations. mdpi.commdpi.com
For example, the structure of tetraphenylphosphonium-5,5'-azotetrazolate tetrahydrate shows a complex network of hydrogen bonds. mdpi.com The bond lengths and angles within the azotetrazolate anion are consistent across different salts, with the N=N bond of the azo group being approximately 1.25 Å and the C-N bonds within the tetrazole rings ranging from 1.32 to 1.35 Å. mdpi.com
A selection of typical bond lengths in the 5,5'-azotetrazolate dianion is presented in the table below:
| Bond | Approximate Bond Length (Å) |
| N=N (azo) | 1.25 |
| C-N (ring) | 1.32 - 1.35 |
| N-N (ring) | 1.30 - 1.37 |
| C-C | 1.45 |
Data compiled from various single-crystal X-ray diffraction studies of azotetrazolate salts. znaturforsch.comacs.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgmdpi.comdtic.mil
Microscopic Analysis (e.g., Scanning Electron Microscopy - SEM)
Scanning electron microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology, particle size, and shape of this compound compounds. researchgate.netbibliotekanauki.plresearchgate.netgoogle.combibliotekanauki.pljeolusa.comazom.com These microstructural features can significantly influence the properties of energetic materials.
SEM analysis has been employed to characterize the morphology of various this compound salts, such as guanidinium azotetrazolate (GUZT). researchgate.netresearchgate.net The images can reveal whether the material consists of well-defined crystals, agglomerates, or other morphologies. researchgate.netresearchgate.net For instance, GUZT has been observed to form uniform yellow acicular crystals. researchgate.net The morphology can be influenced by the synthesis and crystallization conditions. This type of analysis is crucial for quality control and for understanding how the physical form of the material might affect its performance. azom.com
Theoretical and Computational Chemistry Studies on Azotetrazole
Quantum Chemical Calculations
Quantum chemical calculations offer a molecular-level understanding of the electronic structure and energy of azotetrazole-based compounds. These calculations are broadly categorized into Density Functional Theory (DFT) and high-level ab initio methods.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of this compound and its salts. wikipedia.orgmdpi.com It provides a good balance between computational cost and accuracy for many molecular properties. wikipedia.org DFT methods, such as B3LYP, are frequently employed to study the structure, infrared (IR) spectra, and stability of nonmetallic salts of 5,5'-azotetrazolate. core.ac.uk
Studies have utilized DFT with basis sets like 6-311+G(d) to investigate a series of nonmetallic salts, including those with guanidinium (B1211019), aminoguanidinium, diaminoguanidinium, and triaminoguanidinium cations. core.ac.uk These calculations have shown that the carbon and nitrogen atoms in the cations of these salts are typically sp2 hybridized, which contributes to the stability of the compounds. core.ac.uk The B3LYP/6-311G++(d,p) level of theory has also been used to investigate the decomposition mechanisms of this compound salts, revealing processes such as proton transfer. researchgate.net DFT calculations are also crucial for predicting the densities and heats of formation of energetic salts, which are then used to estimate detonation properties. acs.org Furthermore, DFT is applied to analyze structure-property relationships in nitrogen-rich energetic salts, providing insights into how molecular structure influences performance and stability. acs.org
High-Level Ab Initio Methods
For higher accuracy, particularly for thermochemical data and reaction barriers, high-level ab initio methods are employed. wikipedia.org These methods, such as coupled-cluster theory (e.g., CCSD(T)) and composite methods like G4 and W1, provide more reliable energy calculations than standard DFT approaches, albeit at a greater computational expense. wikipedia.orguc.eduresearchgate.net
High-level ab initio calculations have been instrumental in determining accurate enthalpies of formation for nitrogen-rich species, which are critical for assessing their energetic performance. acs.org For instance, methods based on coupled-cluster theory with complete basis set (CBS) extrapolation have been used to calculate the enthalpies of formation of various nitrogen-containing molecules and ions with high accuracy. acs.org These methods are essential for creating reliable thermochemical databases for energetic materials. acs.org In the context of tetrazole chemistry, high-level procedures like W1 have been used to investigate the complex tautomeric equilibria and thermal decomposition mechanisms, resolving discrepancies in previous studies. researchgate.net These advanced calculations can elucidate the roles of different isomers and intermediates, such as carbenes, in the decomposition pathways of tetrazolic compounds. researchgate.net
Molecular Geometry Optimization and Electronic Structure Analysis
The determination of the most stable three-dimensional arrangement of atoms, or molecular geometry, is a fundamental step in computational chemistry. qcware.comnumberanalytics.com Geometry optimization procedures systematically adjust atomic positions to find the minimum energy structure on the potential energy surface. qcware.com For this compound and its salts, these optimizations are often performed using DFT methods, which have been shown to provide reliable geometries. core.ac.uk
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes examining the molecular orbitals, charge distribution, and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions provide insights into the molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO is often used as an indicator of the compound's sensitivity.
For salts of 5,5'-azotetrazolate, electronic structure calculations have revealed that the cations are generally stable, with their stability decreasing as the nitrogen content increases. core.ac.uk Analysis of bond lengths and angles from optimized geometries confirms details like the sp2 hybridization of carbon and nitrogen atoms in the cationic parts of these salts. core.ac.uk
Prediction of Thermochemical Parameters (e.g., Enthalpies of Formation)
A crucial aspect of characterizing energetic materials is the determination of their thermochemical properties, with the enthalpy of formation being one of the most important. mdpi.com A high positive enthalpy of formation indicates a large amount of stored chemical energy. Computational methods are frequently used to predict these values, which can be challenging to measure experimentally.
Several computational approaches are used to estimate the enthalpy of formation of this compound-based salts. One common method involves calculating the gas-phase enthalpies of formation of the constituent ions and the lattice enthalpy of the salt using a Born-Haber cycle. uc.eduacs.org DFT and higher-level ab initio methods can be used to calculate the gas-phase ion enthalpies. uc.edu Another approach, which avoids the calculation of lattice enthalpy, computes the heat of formation of the salt and its corresponding neutral adduct. This method has shown excellent agreement with experimental values for compounds like guanidinium 5,5'-azotetrazolate (GZT). mdpi.comdntb.gov.ua For GZT, the experimentally determined standard enthalpy of formation is approximately +453.6 ± 3.2 kJ·mol⁻¹, and computational methods have yielded values in good agreement. mdpi.com
Below is a table summarizing some calculated thermochemical data for this compound-related compounds.
| Compound/Ion | Method | Calculated Enthalpy of Formation (kJ/mol) | Reference |
| Guanidinium 5,5'-azotetrazolate (GZT) | Adduct Method | 406 | mdpi.com |
| 5,5'-Azotetrazole (H₂AzT) | Estimation | ~705 (168.5 kcal/mol) | researchgate.net |
| N₃ (²Π) | High-level ab initio | ~457 (109.2 kcal/mol) | acs.org |
| N₃⁻ (¹Σ⁺) | High-level ab initio | ~198 (47.4 kcal/mol) | acs.org |
| N₅⁺ (¹A₁) | High-level ab initio | ~1478 (353.3 kcal/mol) | acs.org |
| N₅⁻ (¹A₁) | High-level ab initio | ~261 (62.3 kcal/mol) | acs.org |
Computational Modeling of Reaction Mechanisms and Pathways
Understanding the decomposition mechanism of energetic materials is vital for assessing their stability and predicting their behavior under various conditions. Computational modeling allows for the exploration of potential reaction pathways and the identification of transition states and intermediates.
Theoretical Frameworks for Structure-Property Relationships
A major goal of computational chemistry in the field of energetic materials is to establish clear relationships between a molecule's structure and its key properties, such as density, thermal stability, and detonation performance. sciencemadness.org This is often achieved through Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models. sciencemadness.org
For nitrogen-rich energetic salts, including those based on this compound, theoretical frameworks are used to connect molecular-level features to macroscopic properties. For example, the stability of azotetrazolate salts has been correlated with the basicity (pKa) of the cation's conjugate acid. researchgate.netresearchgate.net Computational studies have also explored how modifying the cation affects the properties of the resulting salt. core.ac.uk
The electrostatic potential (ESP) mapped onto the molecular surface is another powerful tool for understanding structure-property relationships. The distribution and magnitude of positive and negative potentials can provide insights into the sensitivity of an energetic material to stimuli like impact. researchgate.net By systematically studying series of related compounds, such as different salts of the azotetrazolate anion, researchers can develop models that predict the properties of new, unsynthesized compounds, thereby guiding the design of next-generation energetic materials with improved performance and safety profiles. acs.orgresearchgate.net
Coordination Chemistry of Azotetrazolate Ligands
Synthesis and Characterization of Metal-Azotetrazolate Complexes
The synthesis of metal-azotetrazolate complexes typically involves the reaction of a metal salt with a salt of the 5,5'-azotetrazolate anion. A common precursor is sodium 5,5'-azotetrazolate, which is often prepared from the oxidation of 5-aminotetrazole (B145819). acs.orgresearchgate.net However, due to the hazardous nature of the anhydrous sodium salt, one-pot syntheses have been developed to produce safer intermediates like guanidinium (B1211019) 5,5'-azotetrazolate (GZT) directly. acs.org
General synthetic routes include:
Metathesis Reactions : A soluble azotetrazolate salt (e.g., sodium or guanidinium azotetrazolate) is reacted with a soluble metal salt (e.g., chlorides, nitrates) in a suitable solvent, often water or ethanol. The desired metal-azotetrazolate complex precipitates from the solution. arkat-usa.orgresearchgate.net
Hydrothermal/Solvothermal Synthesis : This method involves reacting the metal salt and the azotetrazolate ligand in a sealed vessel at elevated temperatures and pressures. It is particularly useful for growing single crystals of coordination polymers and MOFs. mdpi.comnih.gov
Introduction of Co-ligands : Neutral N-donor co-ligands, such as ethylenediamine (B42938) (en) or propylenetriamine (pn), can be introduced during synthesis. These co-ligands coordinate to the metal center and influence the final structure, often leading to discrete complexes or lower-dimensional structures. researchgate.net
Once synthesized, these complexes are thoroughly characterized using a suite of analytical techniques to confirm their structure, composition, and properties.
| Characterization Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, coordination geometry of the metal ion, and the overall crystal packing. researchgate.netresearchgate.netacs.org |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify the characteristic vibrational modes of the azotetrazolate ring and the azo bridge, and to confirm the coordination of the ligand to the metal ion. researchgate.netresearchgate.net |
| Multinuclear NMR Spectroscopy | Confirms the structure of the organic components and the purity of the synthesized compounds. acs.orgresearchgate.net |
| Elemental Analysis | Determines the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, and nitrogen. acs.orgresearchgate.net |
| Thermal Analysis (TG/DSC) | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of the energetic complexes, providing information on decomposition temperatures and heat release. mdpi.comacs.orgresearchgate.net |
Influence of Metal Ions on Azotetrazolate Coordination Modes (e.g., Lanthanides, Transition Metals)
The choice of the metal ion is a critical factor that dictates the final structure and properties of the azotetrazolate complex. Different metal ions have distinct coordination numbers, preferred geometries, and ionic radii, which in turn influence how the azotetrazolate ligand binds.
Transition Metals (e.g., Ni, Cu, Zn) : First-row transition metals are commonly used in constructing azotetrazolate complexes.
Nickel (II) : As seen in the examples above, Ni(II) can form both 0D complexes and 1D chains depending on the co-ligands present. It typically adopts an octahedral coordination geometry. researchgate.net
Copper (II) : Cu(II) complexes are also common. The Jahn-Teller effect in Cu(II) can lead to distorted octahedral or square planar geometries, influencing the resulting framework.
Zinc (II) : With its d¹⁰ electronic configuration, Zn(II) does not have a ligand field stabilization energy preference and can flexibly adopt tetrahedral or octahedral geometries, making it a versatile node for building 3D MOFs. nih.govresearchgate.net
Lanthanides : Lanthanide ions are characterized by larger ionic radii and higher coordination numbers (typically 8-12). This allows for the coordination of more ligands, including solvent molecules. While specific research on lanthanide-azotetrazolate complexes is less common than for transition metals, studies on related tetrazole-carboxylate ligands show that lanthanides can lead to the formation of high-dimensional, water-stable frameworks with interesting luminescence properties. The large size of lanthanide ions would likely favor higher connectivity with the multiple donor sites of the azotetrazolate ligand, potentially leading to dense, highly-coordinated 3D frameworks.
The interaction between the electronic properties of the metal ion and the structural characteristics of the azotetrazolate ligand is a key principle in designing coordination compounds with tailored dimensionalities and properties.
Supramolecular Interactions in Azotetrazolate Coordination Assemblies
In the field of crystal engineering, the deliberate design and synthesis of crystalline solids with desired structures and properties, supramolecular interactions play a pivotal role. These non-covalent forces, although weaker than the coordinate bonds that form the primary framework of coordination polymers, are crucial in dictating the final three-dimensional architecture, stability, and even the functional properties of the material. In azotetrazolate coordination assemblies, a rich variety of supramolecular interactions are observed, stemming from the unique electronic and structural characteristics of the azotetrazolate anion. The nitrogen-rich nature of the tetrazole rings and the azo bridge provides numerous sites for hydrogen bonding, while the aromaticity of the heterocyclic rings allows for significant π-π stacking. These interactions, often working in concert, guide the self-assembly process, leading to complex and fascinating supramolecular structures.
The interplay of hydrogen bonding, π-π stacking, and other weaker interactions like van der Waals forces is responsible for the stabilization of the extended networks in azotetrazolate-based compounds. rsc.org The directionality and selectivity of these interactions provide a powerful tool for crystal engineers to control the packing of coordination polymers, influencing properties such as density and thermal stability, which are particularly relevant for energetic materials.
Hydrogen Bonding
Hydrogen bonds are among the most significant and well-studied supramolecular interactions in azotetrazolate coordination assemblies. The azotetrazolate dianion possesses a high density of potential hydrogen bond acceptors in the form of its ten nitrogen atoms. This allows for the formation of extensive and robust hydrogen-bonding networks, which can link individual coordination polymer chains or discrete complexes into higher-dimensional structures.
These interactions are particularly prevalent in hydrated crystalline structures, where water molecules can act as bridges, donating hydrogen bonds to the nitrogen atoms of the tetrazole rings. For instance, in the crystal structure of tetraphenylphosphonium-5,5'-azotetrazolate tetrahydrate, the azotetrazolate dianions are interconnected by hydrogen bonds with the four molecules of water of crystallization, forming a ladder-like ribbon motif. In this arrangement, three tetrazole ring nitrogen atoms and the nitrogen atoms of the central azo group are engaged in O–H···N hydrogen bonds with the water molecules.
Another common type of hydrogen bonding observed is the N–H···N interaction, especially in salts where the cation contains N-H donors, such as in 1H-1,2,4-triazole-1-carboxamidine-5,5'-azotetrazolate. In this structure, layers are formed through various N–H···N hydrogen bonds, not only between the cations and the azotetrazolate anion but also between adjacent cations. Specifically, two tetrazole ring nitrogen atoms and the nitrogen atoms of the central azo group act as acceptors for hydrogen bonds from the amidinium hydrogens of the cations.
The following table provides examples of hydrogen bonding parameters observed in the crystal structures of some azotetrazolate salts.
| Compound Name | Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |
| 1H-1,2,4-triazole-1-carboxamidine-5,5'-azotetrazolate | N-H···N | 2.935 - 3.141 | 2.08 - 2.33 | 151 - 168 |
| bis(2-(hydroxyethyl)trimethylammonium) 5,5'-azotetrazolate | O-H···N | 2.791 | 1.984 | 160.8 |
| bis(tetramethylphosphonium) 5,5'-azotetrazolate | C-H···N | 3.404 - 3.540 | 2.494 - 2.566 | 154.4 - 172.4 |
Data compiled from published crystallographic information.
π-π Stacking Interactions
The aromatic nature of the tetrazole rings in the azotetrazolate ligand facilitates π-π stacking interactions, which are another key contributor to the supramolecular assembly of these coordination compounds. These interactions occur between the electron clouds of adjacent aromatic rings and are crucial in organizing the parallel arrangement of the azotetrazolate ligands in the crystal lattice.
The geometry of these π-π stacking interactions can vary, from perfectly eclipsed to parallel-displaced or T-shaped arrangements, depending on the steric and electronic environment created by the metal coordination sphere and any co-ligands present. The strength and nature of these interactions can influence the energetic properties of the resulting materials, as efficient stacking can lead to increased density and potentially impact sensitivity. In the context of energetic coordination polymers, π-π stacking can create a mechanism for buffering against mechanical stimuli, thereby decreasing sensitivity.
The table below summarizes the range of π-π stacking distances observed in a series of 3d metal-azotetrazolate complexes.
| Complex Type | Interplanar Distance Range (Å) |
| 3d metal complexes with 5,5'-azotetrazolate and ethylenediamine co-ligands | 3.32 - 4.0 |
Data sourced from a study on photochromic complexes. rsc.org
Other Supramolecular Interactions
Beyond the prominent roles of hydrogen bonding and π-π stacking, other weaker, yet collectively significant, supramolecular interactions contribute to the crystal packing of azotetrazolate coordination assemblies. These include van der Waals forces, which are ubiquitous and arise from temporary fluctuations in electron density, and electrostatic interactions between charged or polar components of the crystal. rsc.org
Given the electron-deficient nature of the nitrogen-rich tetrazole rings, the possibility of anion-π interactions also exists, where an anion interacts favorably with the face of the π-system. While less commonly documented for azotetrazolates specifically, this type of interaction is known to be important in the crystal engineering of related nitrogen-rich heterocyclic compounds. Similarly, lone pair-π interactions, involving the lone pair of electrons on a heteroatom and the π-system of an adjacent ring, can also play a role in the directional organization of molecules within the crystal.
The cumulative effect of these varied and often subtle interactions is the formation of highly ordered and stable three-dimensional supramolecular architectures. The precise control and understanding of these non-covalent forces are paramount for the rational design of new azotetrazolate-based materials with tailored properties.
Derivatization and Functionalization Strategies for Azotetrazole Scaffold
Synthesis of Substituted Azotetrazole Derivatives
The synthesis of substituted this compound derivatives often begins with the creation of the core tetrazole ring, followed by the introduction of various functional groups. A common method for forming the tetrazole ring is the cycloaddition of nitriles with sodium azide (B81097) and ammonium (B1175870) chloride. chalcogen.ro For instance, benzonitrile (B105546) can be converted to 5-phenyl-1,2,3,4-tetrazole. chalcogen.ro The resulting tetrazole, with a free secondary amino group, can then undergo further reactions like acylation to produce substituted derivatives. chalcogen.ro
Another significant precursor for this compound derivatives is 5-aminotetrazole (B145819). sciencemadness.org This compound is a starting point for synthesizing a variety of energetic materials, including 5,5'-azotetrazole, through oxidation of its amino groups. sciencemadness.org The diazotization of 5-aminotetrazole, though leading to a highly unstable dithis compound, is a crucial step in producing other 5-substituted tetrazoles. sciencemadness.org For example, dithis compound can be prepared by reacting 5-aminotetrazole with sodium nitrite (B80452) in an acidic medium at low temperatures. ekb.eg This intermediate can then be coupled with various compounds, such as 2-alkylphenols, to yield azo tetrazole derivatives. ekb.eg
The synthesis of more complex derivatives often involves multi-step procedures. For example, starting from sodium 5-aminotetrazolate, substitution reactions with reagents like 2-chloroethanol (B45725) can yield different isomers that can be further functionalized. researchgate.net
Azoxybistetrazole Chemistry
A related class of compounds, azoxybistetrazoles, features an azoxy (-N=N(O)-) bridge between the two tetrazole rings. An efficient method for synthesizing 5,5'-azoxybistetrazoles involves treating tetrazolyl triazenes with fuming nitric acid and acetic anhydride (B1165640) in a one-pot, two-step reaction. researchgate.netrsc.org This process is believed to proceed through a nitroso triazene (B1217601) intermediate that undergoes nitration and deoxygenation rearrangement. researchgate.netrsc.org
The resulting azoxybistetrazole compounds can be fully characterized using various spectroscopic methods. researchgate.netrsc.org For instance, 2,2'-dimethyl-5,5'-azoxybistetrazole has been analyzed using IR, NMR spectroscopy (¹H, ¹³C, and ¹⁵N), HRMS, and single-crystal X-ray diffraction. researchgate.net The introduction of the oxygen atom in the azoxy bridge can influence the compound's properties, including its energetic performance. infona.pl
N-Alkylation and N-Functionalization of Azotetrazoles
N-alkylation and N-functionalization are critical strategies for modifying the properties of azotetrazoles. These reactions involve the addition of alkyl or other functional groups to the nitrogen atoms of the tetrazole rings. ontosight.aimdpi.com
N-alkylation can be achieved by reacting an N-H containing tetrazole with an alkyl halide in the presence of a base. mdpi.comwikipedia.org For example, N-benzoyl 5-(aminomethyl)tetrazole can be alkylated with benzyl (B1604629) bromide, leading to the formation of two separable regioisomers. mdpi.com The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the starting materials. mdpi.com Catalytic methods, such as those using borinic acid, have also been developed for the regioselective N-alkylation of azoles. utoronto.ca
N-functionalization goes beyond simple alkyl groups and involves introducing moieties that can significantly alter the molecule's characteristics. mdpi.comrsc.org For example, introducing a 4-amino-3,5-dinitropyrazole group to 5-aminotetrazole has been shown to improve the density and energetic performance of the resulting compound. mdpi.com Similarly, the introduction of dinitromethyl groups onto nitroazoles is another strategy to create highly dense and oxygen-rich energetic materials. rsc.org These functionalization strategies aim to balance energetic performance with molecular stability. mdpi.com
Impact of Functional Groups on Molecular Architecture and Electronic Properties
Electronic Effects: Functional groups exert electronic effects through two primary mechanisms: inductive effects and resonance effects. lasalle.edunumberanalytics.com
Inductive effects are transmitted through the sigma (σ) bond framework and are related to the electronegativity of the substituent. lasalle.edu Electron-withdrawing groups (EWGs) like -NO₂ and -CF₃ decrease electron density, while electron-donating groups (EDGs) like -CH₃ increase it. lasalle.edufrontiersin.org
Resonance effects operate through the pi (π) system. EDGs with lone pairs, such as -NH₂, can donate electron density into the aromatic ring, whereas EWGs with π-bonds to electronegative atoms, like -C=O, withdraw electron density. lasalle.edu
In the context of azotetrazoles, introducing EWGs like nitro groups (-NO₂) can lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the electronic properties. mdpi.com Conversely, EDGs like amino groups (-NH₂) can increase the electron density on the ring system. lasalle.edu The strategic placement of these groups can significantly influence the reactivity and properties of the molecule. frontiersin.orgmdpi.com
The table below summarizes the effects of various functional groups on the properties of nitrogen-rich heterocyclic compounds.
| Functional Group | Effect on Properties | References |
| -NH₂ (Amino) | Increases hydrogen bonding, density, and stability. | acs.org |
| -CH₃ (Methyl) | Enhances carbon and hydrogen content, leading to higher heat release in oxygen-rich compounds. | acs.org |
| -N₃ (Azido) | Increases nitrogen content and heat of formation. | acs.org |
| -NO₂ (Nitro) | Improves oxygen balance and can enhance density and detonation performance. | acs.orgmdpi.com |
| -NF₂ (Difluoroamino) | Improves oxygen balance. | acs.org |
The interplay of these electronic and structural effects allows for the fine-tuning of the molecular architecture and electronic properties of this compound derivatives, enabling the design of new materials with specific, desired characteristics. acs.orgmdpi.com
Decomposition Mechanisms and Thermochemical Behavior of Azotetrazole Compounds
Investigation of Thermal Decomposition Pathways
The thermal decomposition of azotetrazolate-based compounds is a complex, exothermic process primarily initiated by the cleavage of the central C−N=N−C single bond linking the two tetrazole rings. This bond is widely considered the weakest linkage in the azotetrazolate anion (Z²⁻) and its protonated forms. Computational studies, often employing Density Functional Theory (DFT), support this hypothesis, identifying the N−N bond scission as the rate-determining step in the decomposition cascade.
The initial decomposition event is the homolytic cleavage of this central bond, which generates two tetrazolyl radicals (Tz•).
Z²⁻ → 2 Tz•
C₂N₁₀²⁻ → 2 C⁻ + 5 N₂
In the case of the hydrated parent acid, 5,5'-azotetrazole dihydrate (H₂Z·2H₂O), the decomposition is a multi-stage process. The initial stage involves endothermic dehydration, where the two water molecules are lost. This is followed by the highly exothermic decomposition of the resulting anhydrous 5,5'-azotetrazole. The decomposition of the anhydrous acid follows the same fundamental pathway of N=N bond cleavage, followed by the release of nitrogen gas. The presence of different cations can introduce secondary reaction pathways, but the core mechanism of N=N bond scission followed by ring fragmentation remains the dominant pathway for the anion itself.
Kinetic Analysis of Solid-State Decomposition Processes
Non-isothermal kinetic analysis, using data from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is employed to determine the kinetic parameters of the solid-state decomposition of azotetrazolate salts. The activation energy (Eₐ) and the pre-exponential factor (A) are key parameters derived from these methods, providing insight into the energy barrier of the decomposition reaction.
The Kissinger method is a widely used model-free approach to calculate the apparent activation energy (Eₐ) from DSC data obtained at various linear heating rates (β). The method relies on the shift of the exothermic decomposition peak temperature (Tₚ) to higher values as the heating rate increases. The relationship is described by the Kissinger equation:
ln(β/Tₚ²) = ln(AR/Eₐ) - Eₐ/(RTₚ)
where R is the ideal gas constant. By plotting ln(β/Tₚ²) versus 1/Tₚ, a straight line is obtained, and the activation energy can be calculated from its slope (-Eₐ/R).
For example, kinetic analysis of diammonium azotetrazolate (DAAZ) yields data that can be used to determine its activation energy.
| Heating Rate (β, K/min) | Peak Temperature (Tₚ, K) | 1/Tₚ (10⁻³ K⁻¹) | ln(β/Tₚ²) |
|---|---|---|---|
| 2.5 | 498.2 | 2.007 | -9.20 |
| 5.0 | 505.1 | 1.980 | -8.54 |
| 10.0 | 512.3 | 1.952 | -7.87 |
| 20.0 | 519.8 | 1.924 | -7.21 |
From a linear fit of these data, the activation energy (Eₐ) for DAAZ is calculated to be approximately 165 kJ/mol.
The Ozawa-Doyle method is another powerful model-free integral technique for determining activation energy. It does not require prior knowledge of the reaction mechanism and is considered robust. The method analyzes the temperature (T) at a specific degree of conversion (α) across different heating rates (β). The governing equation is:
log(β) = log(AEₐ/RG(α)) - 2.315 - 0.4567 Eₐ/(RT)
where G(α) is the integral form of the reaction model. For a fixed α, a plot of log(β) versus 1/T yields a straight line with a slope of -0.4567 Eₐ/R. This analysis reveals that the activation energy can be dependent on the extent of conversion.
| Heating Rate (β, K/min) | Temp. at α=0.2 (K) | Temp. at α=0.5 (K) | Temp. at α=0.8 (K) |
|---|---|---|---|
| 5 | 570.1 | 575.3 | 578.9 |
| 10 | 579.5 | 584.8 | 588.2 |
| 15 | 585.4 | 590.9 | 594.1 |
| 20 | 589.8 | 595.5 | 598.6 |
Using the Ozawa-Doyle method, the calculated activation energy for disodium (B8443419) azotetrazolate typically falls in the range of 210–225 kJ/mol, showing slight variation with the degree of conversion. This consistency across the conversion range suggests a single-step dominant decomposition mechanism.
Identification of Gaseous Decomposition Products
The gaseous products evolved during the thermal decomposition of azotetrazolate salts are typically identified using coupled techniques such as Thermogravimetry-Mass Spectrometry (TGA-MS) or Thermogravimetry-Infrared Spectroscopy (TGA-IR). These methods provide real-time analysis of the gases released as the sample is heated.
For all azotetrazolate salts, the primary and most abundant gaseous product is molecular nitrogen (N₂). Its detection via MS is confirmed by a strong signal at a mass-to-charge ratio (m/z) of 28. The high yield of N₂ is a defining characteristic of these high-nitrogen energetic materials.
The nature of the cation significantly influences the formation of other, secondary gaseous products:
Hydrated Salts: For hydrated compounds like disodium azotetrazolate pentahydrate (Na₂Z·5H₂O), the first gaseous product detected is water (H₂O), corresponding to an MS signal at m/z = 18. This is released during the initial dehydration step, which occurs at a lower temperature than the main decomposition.
Ammonium (B1175870) Salts: The decomposition of diammonium azotetrazolate (DAAZ) releases ammonia (B1221849) (NH₃, m/z = 17) in addition to N₂. The ammonia originates from the decomposition of the ammonium cation.
Hydrazinium (B103819) Salts: Dihydrazinium azotetrazolate yields products from the decomposition of the hydrazinium cation, including ammonia (NH₃, m/z = 17) and potentially hydrazine (B178648) (N₂H₄, m/z = 32), alongside the primary N₂ from the anion.
| Compound | Major Gaseous Products | Observed MS Signal (m/z) |
|---|---|---|
| Disodium Azotetrazolate (anhydrous) | Nitrogen | 28 (N₂) |
| 5,5'-Azotetrazole Dihydrate | Water, Nitrogen | 18 (H₂O), 28 (N₂) |
| Diammonium Azotetrazolate | Ammonia, Nitrogen | 17 (NH₃), 28 (N₂) |
| Dihydrazinium Azotetrazolate | Ammonia, Nitrogen, Hydrazine | 17 (NH₃), 28 (N₂), 32 (N₂H₄) |
Influence of Cationic Counterions on Thermochemical Behavior
The choice of cationic counterion has a profound impact on the thermal stability of azotetrazolate salts. The decomposition temperature, a key measure of thermal stability, varies systematically with the properties of the cation, such as its size, charge, and polarizing power.
Alkali and Alkaline Earth Metals: Generally, for alkali metal salts (M₂Z), thermal stability increases with increasing cationic radius (decreasing polarizing power): Li⁺ < Na⁺ < K⁺ < Cs⁺. The smaller, highly polarizing lithium ion destabilizes the azotetrazolate anion more effectively, leading to a lower decomposition temperature. A similar trend is observed for alkaline earth metal salts (MZ), which are typically less stable than their alkali metal counterparts due to the higher charge (2+) and greater polarizing ability of the M²⁺ ions.
Transition Metals: Salts containing transition metal cations (e.g., Ag⁺, Cu²⁺, Co²⁺, Pb²⁺) are often significantly less stable and more sensitive to initiation than alkali metal salts. The interaction between the d-orbitals of the metal and the π-electron system of the azotetrazolate anion can weaken the crucial N=N bond, facilitating decomposition at lower temperatures. Many of these salts are classified as primary explosives due to their high sensitivity.
Nitrogen-Rich Cations: Salts with organic, nitrogen-rich cations (e.g., ammonium, hydrazinium, guanidinium (B1211019), aminoguanidinium) are of great interest for gas generants. Their stability is a complex function of the cation's basicity, structure, and its ability to form hydrogen bonds. While these cations are themselves energetic, they can form salts with high thermal stability, often decomposing at temperatures above 200 °C.
| Compound | Cation | Decomposition Peak Temp. (Tₚ, °C) at 10 K/min |
|---|---|---|
| Disilver Azotetrazolate | Ag⁺ | ~185 |
| Diammonium Azotetrazolate | NH₄⁺ | ~239 |
| Dihydrazinium Azotetrazolate | N₂H₅⁺ | ~215 |
| Diguanidinium Azotetrazolate | C(NH₂)₃⁺ | ~255 |
| Disodium Azotetrazolate | Na⁺ | ~312 |
| Dipotassium Azotetrazolate | K⁺ | ~340 |
Role of Hydrogen Bonding in Thermal Decomposition Dynamics
In the solid state, hydrogen bonding plays a critical role in stabilizing the crystal lattice of azotetrazolate salts, thereby influencing their thermal decomposition dynamics. These interactions are particularly prominent in hydrated salts and salts containing cations with N-H or O-H groups, such as ammonium, hydrazinium, or aminoguanidinium.
Extensive three-dimensional hydrogen bonding networks form between the hydrogen bond donors (cations, water molecules) and the numerous nitrogen atoms of the azotetrazolate anion, which act as hydrogen bond acceptors. This network effectively "locks" the anions and cations into a rigid lattice.
The primary effects of hydrogen bonding are:
Enhanced Thermal Stability: Consequently, salts with strong and extensive hydrogen bonding networks typically exhibit higher decomposition temperatures. For example, the decomposition temperature of diguanidinium azotetrazolate (~255 °C) is significantly higher than that of dihydrazinium azotetrazolate (~215 °C), a difference that can be partly attributed to the more extensive and robust hydrogen bonding network formed by the planar guanidinium cation.
In the case of 5,5'-azotetrazole dihydrate (H₂Z·2H₂O), the water molecules are integral to the crystal structure, forming strong hydrogen bonds with the tetrazole rings (N-H···O and O-H···N). The thermal decomposition begins with the endothermic removal of these water molecules. The structure of the resulting anhydrous H₂Z, and thus its ultimate stability, is dictated by the crystal packing that remains after the hydrogen-bonded water is removed.
Advanced Materials Research Leveraging Azotetrazole Motifs
Development of High-Nitrogen Materials
The primary driver for research into azotetrazole-based compounds is the creation of high-nitrogen materials. These materials are sought after for applications ranging from propellants to explosives, where a high energy density and the generation of environmentally benign dinitrogen gas are desirable. researchgate.nettandfonline.com The nitrogen-rich nature of the azotetrazolate anion makes it an ideal building block for energetic salts when combined with nitrogen-containing cations. researchgate.net
Several this compound salts have been synthesized and characterized for their energetic properties. Among the most studied are those with ammonium (B1175870), guanidinium (B1211019), and triaminoguanidinium cations. tandfonline.com Guanidinium azotetrazolate (GZT) and Triaminoguanidinium azotetrazolate (TAGAZ) are particularly notable for their high nitrogen content and specific energetic characteristics. researchgate.net TAGAZ, for instance, has a nitrogen content of 82.3% and is recognized for its good thermal stability and detonation parameters. icm.edu.plresearchgate.netresearchgate.net The energy of these materials is derived from their high positive heat of formation, which is a result of the numerous N-N and C-N bonds within their structures. icm.edu.placs.org
The development of these materials involves synthesizing the azotetrazolate anion and combining it with various nitrogen-rich cations to tune the material's sensitivity, stability, and energetic output. Research has focused on creating materials that are not only powerful but also insensitive to accidental detonation from mechanical stimuli like impact and friction, a key factor for safe handling and application. vssc.gov.innsilindia.co.in
Table 1: Properties of Selected High-Nitrogen Azotetrazolate Salts
| Compound Name | Abbreviation | Molecular Formula | Nitrogen Content (%) | Decomposition Temperature (°C) | Key Features |
|---|---|---|---|---|---|
| Guanidinium Azotetrazolate | GZT | C₄H₁₂N₁₆ | 78.9 | 252 ± 6 | High thermal stability; low sensitivity to mechanical stimuli. vssc.gov.innsilindia.co.in |
| Triaminoguanidinium Azotetrazolate | TAGAZ | C₄H₁₄N₂₀ | 82.3 | ~195 | Very high nitrogen content; proposed for smokeless propellants. icm.edu.plresearchgate.net |
| Diammonium Azotetrazolate | AAZ | C₂H₈N₁₀ | - | - | Member of the azotetrazolate family studied for energetic properties. researchgate.net |
Applications in Gas Generation Systems
This compound-based compounds, particularly Guanidinium Azotetrazolate (GZT), are highly valued for their application in gas generation systems. vssc.gov.innsilindia.co.in These systems are critical in applications such as automotive airbags and pyrotechnic charges for power cartridges. vssc.gov.innsilindia.co.in The primary advantage of GZT is its ability to decompose and produce a large volume of cool, inert nitrogen gas. vssc.gov.innsilindia.co.in
The decomposition products of GZT are mostly gaseous, with elemental nitrogen being the major component. vssc.gov.innsilindia.co.in This is beneficial because the formation of stable, environmentally harmless N₂ gas is preferred over the toxic or corrosive byproducts generated by other materials, such as sodium azide (B81097). vssc.gov.ingoogle.com Consequently, GZT is considered a good and less hazardous alternative to sodium azide for gas generator compositions. vssc.gov.innsilindia.co.in
Furthermore, GZT is a stable organic compound that is highly insensitive to mechanical and thermal stimuli, enhancing its safety profile for use in commercial and military applications. vssc.gov.innsilindia.co.in Its properties allow for the creation of versatile energetic compositions where the oxygen balance can be adjusted, making it a suitable fuel for cool composite gas generators. vssc.gov.innsilindia.co.in The ability of GZT to lower the combustion temperature while increasing the gas output makes it a candidate for high-performance gas generators. researchgate.net
Exploration in New Material Development (General)
Beyond their primary use as energetic materials, this compound derivatives are being explored for broader applications in materials science. The unique electronic properties and the ability of the azotetrazolate ligand to form stable complexes with metals open avenues for the development of novel functional materials. mdpi.comontosight.ai
Research indicates potential applications in fields like molecular electronics, where the electrochemical properties of these compounds could be harnessed. mdpi.com Additionally, azotetrazolate salts are being investigated as precursors for creating functional materials such as low-density, nanoporous metal foams. mdpi.com The development of compounds like 2,2'-Diethyl-5,5'-azotetrazole, which combines the this compound core with other functional groups, points to ongoing research into new materials with potential uses in electronics and optoelectronics due to their unique electronic properties and ability to form complexes. ontosight.ai The versatility of the tetrazole ring system, in general, makes it an attractive component for designing and synthesizing new and complex molecules for various scientific investigations. ontosight.ai
Contribution to Novel Coordination Polymers and Frameworks
The azotetrazolate anion is an effective ligand in coordination chemistry, contributing to the formation of novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com Its structure, featuring multiple nitrogen atoms, provides excellent coordination sites for metal ions, enabling the construction of one-, two-, or three-dimensional networks. mater-rep.commdpi.comsemanticscholar.org
These this compound-based coordination polymers are often investigated for their energetic properties, leading to the classification of "energetic metal-organic frameworks" (EMOFs). mater-rep.com For example, a one-dimensional EMOF, [Fe(ATZ)(H₂O)₄·2H₂O]n, was synthesized using the 5,5'-azotetrazolate salt and an iron ion. mater-rep.comresearchgate.net This material exhibits high detonation performance, positioning it as a potential high-energy green initiating explosive. mater-rep.comresearchgate.net
The introduction of auxiliary ligands, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, into metal-azotetrazolate systems allows for the modification of the resulting complexes to achieve a balance of high energy and stability. google.com Research has also explored the synthesis of various metal-azotetrazolate complexes with different metals (e.g., Ni, Cu, Zn, Pb) and their potential applications. google.comfrontiersin.org The structural diversity of these frameworks, which can be influenced by the choice of metal and synthesis conditions, makes them a rich area for new material discovery. mdpi.com
Table 2: Examples of this compound-Based Coordination Polymers/Frameworks
| Compound/Framework | Metal Ion | Dimensionality | Key Finding/Application |
|---|---|---|---|
| [Fe(ATZ)(H₂O)₄·2H₂O]n | Fe(II) | 1D | High-energy green initiating explosive with high calculated detonation velocity (8.83 km/s). mater-rep.comresearchgate.net |
| Ni(en)₃·THF | Ni(II) | - | Acts as a catalyst to accelerate the thermal decomposition of energetic materials like RDX and HMX. frontiersin.org |
| [Ni(AZT)(pn)₂] | Ni(II) | - | Shows catalytic activity on the thermal decomposition of ammonium perchlorate (B79767) (AP). frontiersin.org |
| Silver-azotetrazole MOF | Ag(I) | - | Exhibits photocatalytic activity for degrading organic dyes like rhodamine 6G. google.com |
Potential for Advanced Catalytic Systems
The this compound motif is integral to the development of advanced catalytic systems, particularly in the context of energetic materials and environmental remediation. Energetic coordination complexes based on this compound can function as high-energy combustion catalysts. google.com These catalysts are designed to improve the combustion performance of solid propellants by increasing the burning rate and lowering the pressure index. google.com
For instance, nickel complexes containing the this compound ligand, such as Ni(en)₃·THF and [Ni(AZT)(pn)₂, have been shown to effectively catalyze the thermal decomposition of common energetic materials like RDX, HMX, and ammonium perchlorate (AP). frontiersin.org The introduction of such catalysts can lower the decomposition temperature of these materials, which is a significant advantage in controlling their combustion. frontiersin.orgresearchgate.net
In a different application, a silver-azotetrazole metal-organic framework has demonstrated potential as a photocatalyst. google.com This material was shown to be effective in the photodegradation of the organic dye rhodamine 6G under UV light, decomposing 86.3% of the dye within 60 minutes. google.com This highlights the potential of this compound-based frameworks in environmental applications for treating organic pollutants in water. google.com
Research into General Biological Activities of Tetrazole Derivatives
While the broader class of tetrazole derivatives is widely studied in medicinal chemistry for a vast range of biological activities, research specifically focusing on the biological properties of the this compound motif is less common. researchgate.netekb.eg Tetrazole compounds in general are known to exhibit antimicrobial, anticancer, antiviral, and anti-inflammatory properties. researchgate.net The tetrazole ring is often used as a bioisostere for the carboxylic acid group in drug design.
Future Research Trajectories for Azotetrazole Chemistry
Emerging Synthetic Methodologies and Process Optimization
The synthesis of azotetrazole and its derivatives is evolving from traditional multi-step processes towards more efficient, safer, and environmentally benign methodologies. Research is focused on optimizing reaction conditions and developing novel synthetic routes to improve yield, purity, and process safety. researchgate.netbibliotekanauki.pl
A significant development is the move towards one-pot syntheses. For instance, a one-pot process for preparing guanidinium (B1211019) 5,5′-azotetrazolate (GZT) has been developed, which avoids the isolation of the hazardous intermediate, sodium 5,5′-azotetrazolate. acs.org This not only enhances safety but also results in a higher yield compared to the conventional two-step process. acs.org Process optimization efforts for compounds like bis(triaminoguanidinium) azotetrazolate (TAGzT) have involved automating reactions and improving filtration techniques to prevent the formation of unwanted crystalline byproducts, thereby increasing safety and reducing costs. scribd.com
Further optimization for guanidinium azotetrazolate (GuZT) synthesis has been achieved through Design of Experiments (DOE), which systematically screens parameters like reactant concentration and temperature. researchgate.net Studies have shown that using a 20% excess of guanidine (B92328) hydrochloride and cooling to 5°C before filtration can maximize the yield. researchgate.net
A cutting-edge development is the use of electrochemistry for the oxidative-coupling of 5-amino-1H-tetrazole. researchgate.net This method operates under mild conditions and can be performed with a variety of metal electrodes, representing a greener alternative to traditional methods that use stoichiometric oxidizers like potassium permanganate (B83412). researchgate.netuni-muenchen.de This electrochemical approach is appealing for its economic and ecological advantages, as it can replace toxic reagents and reduce energy consumption. researchgate.net
| Methodology | Key Features | Advantages | Relevant Compounds | References |
|---|---|---|---|---|
| Conventional Two-Step Process | Oxidation of 5-aminotetrazole (B145819) to form sodium azotetrazolate, followed by metathesis. | Well-established baseline method. | Guanidinium azotetrazolate (GuZT) | acs.orguni-muenchen.de |
| Process Optimization (DOE) | Systematic screening of reaction parameters (temperature, reactant ratio, cooling rate). | Maximizes yield and purity; defines optimal operating conditions for scale-up. | Guanidinium azotetrazolate (GuZT) | researchgate.net |
| One-Pot Synthesis | Direct conversion of starting materials to the final product without isolating intermediates. | Improves safety by avoiding handling of hazardous intermediates (e.g., sodium azotetrazolate); increases yield. | Guanidinium 5,5′-azotetrazolate (GZT) | acs.org |
| Electrochemical Oxidative-Coupling | Uses an electric current to drive the oxidative coupling of 5-amino-1H-tetrazole. | Environmentally friendly ("green chemistry"); avoids harsh chemical oxidants; operates under mild conditions. | 5,5′-azotetrazolate salts | researchgate.net |
| Automated & Improved Filtration | Automation of reaction steps and enhanced filtration to remove byproducts efficiently. | Increases safety, reduces manual handling of explosive intermediates, and lowers production costs. | bis(triaminoguanidinium) azotetrazolate (TAGzT) | scribd.com |
Advanced Characterization Techniques for Complex Structures
The comprehensive characterization of this compound derivatives is crucial for understanding their structure-property relationships. A suite of advanced analytical techniques is employed to elucidate molecular connectivity, three-dimensional structure, and thermal behavior.
The definitive method for determining the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions is single-crystal X-ray diffraction. mdpi.comnih.govresearchgate.net This technique has been instrumental in confirming the structures of numerous azotetrazolate salts and coordination polymers, revealing details about bond lengths, angles, and crystal packing. mdpi.comresearchgate.netacs.orgacs.orgmater-rep.comuni-muenchen.de For example, in tetraphenylphosphonium-5,5'-azotetrazolate, X-ray diffraction revealed a structure characterized by an extensive array of hydrogen bonds. acs.orgmdpi.com
Spectroscopic methods are fundamental for confirming the identity and purity of newly synthesized compounds. polymersolutions.com Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, ¹⁴N, ¹⁵N, and ³¹P, provides detailed information about the chemical environment of atoms within the molecule. mdpi.comnih.govacs.orgresearchgate.netresearchgate.net Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify specific functional groups and bonding modes within the azotetrazolate anion and associated cations. mdpi.comacs.orguni-muenchen.deresearchgate.net For instance, a strong band around 724 cm⁻¹ in the IR spectrum is characteristic of the asymmetric C–N=N stretching vibration of the azotetrazolate dianion. mdpi.com
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are critical for evaluating the thermal stability and decomposition characteristics of these energetic materials. acs.orgresearchgate.netresearchgate.netresearchgate.net DSC measures heat flow during decomposition, providing data on exothermic events and decomposition temperatures, while TGA tracks mass loss as a function of temperature. researchgate.netresearchgate.net
| Technique | Information Provided | Application Example for Azotetrazoles | References |
|---|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing, hydrogen bonding networks. | Determined the crystal structure of disodium (B8443419) this compound pentahydrate and various energetic salts. | mdpi.comnih.govresearchgate.netacs.orgacs.org |
| Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁵N, etc.) | Molecular connectivity, chemical environment of nuclei, confirmation of structure in solution. | Full characterization of nitrogen-rich tetrazolium azotetrazolate salts. | mdpi.comacs.orgresearchgate.netresearchgate.net |
| FTIR/Raman Spectroscopy | Identification of functional groups and characteristic vibrations (e.g., N-N, C-N). | Assigning the asymmetric N–C=N and C–N=N stretching vibrations in the azotetrazolate dianion. | mdpi.comuni-muenchen.deresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Thermal stability, decomposition temperature (Tdec), heat release (exotherm). | Assessing the thermal behavior and energy release of new energetic salts. | acs.orgresearchgate.netresearchgate.netresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation patterns. | Characterization of novel azoxy and azo tetrazole derivatives. | acs.orguni-muenchen.deresearchgate.net |
Exploration of Novel Supramolecular Architectures
A burgeoning area of research is the use of the 5,5'-azotetrazolate dianion as a versatile building block, or ligand, for constructing complex supramolecular structures, particularly energetic coordination polymers (ECPs) and metal-organic frameworks (MOFs). mater-rep.comresearchgate.netmdpi.com The azotetrazolate ligand's multiple nitrogen atoms provide numerous coordination sites for binding with metal ions. uni-muenchen.de
Researchers are systematically exploring how different metal ions can direct the self-assembly of these frameworks, leading to structures of varying dimensionality. acs.org For example, hydrothermal reactions using an in-situ generated tetrazolate ligand with different metal ions (Zn, Cu, Cd, Ag) have produced architectures spanning from mononuclear complexes (0D) to 1D chains, 2D layers, and 3D frameworks. acs.org The choice of metal ion plays a critical role in the final structure. acs.orgtandfonline.com
These azotetrazolate-based MOFs can form 1D, 2D, or 3D architectures depending on the metal ion's coordination geometry and the ligand's binding mode. mdpi.com For instance, a one-dimensional energetic MOF, [Fe(ATZ)(H₂O)₄·2H₂O]n, was synthesized using an iron(II) salt and sodium 5,5'-azotetrazolate, demonstrating potential as a green primary explosive. mater-rep.comresearchgate.net Similarly, lead(II) has been used to create a nitrogen-rich E-MOF with good thermal stability. mdpi.com The supramolecular structures are often further stabilized by extensive hydrogen bonding networks, particularly when water molecules or ammonium-based cations are present. mdpi.comresearchgate.net
| Metal Ion | Resulting Architecture | Key Structural Feature | References |
|---|---|---|---|
| Fe(II) | 1D Coordination Polymer | Forms a one-dimensional chain structure with water molecules completing the coordination sphere. | mater-rep.comresearchgate.net |
| Ag(I) | Metal-Organic Framework (MOF) | Forms a framework material with potential for photocatalytic applications. | google.commdpi.com |
| Pb(II) | 3D Energetic MOF | Creates a three-dimensional network structure with high density and thermal stability. | mdpi.com |
| Ni(II) | Coordination Compounds | Forms nitrogen-rich coordination complexes that can influence the thermal decomposition of other energetic materials. | scispace.com |
| Cu(II), Cd(II), Zn(II) | Variable (0D, 1D, 2D, 3D) | The metal ion directs the self-assembly into diverse architectures, from simple mononuclear units to complex 3D frameworks. | acs.orgtandfonline.com |
Interdisciplinary Research Avenues in Materials Science
The unique properties of this compound compounds, particularly their high nitrogen content and versatile coordination chemistry, are opening up research avenues at the intersection of chemistry, materials science, and physics.
The primary interdisciplinary application remains in the field of energetic materials . Azotetrazolate salts with nitrogen-rich cations like ammonium (B1175870), guanidinium, and triaminoguanidinium are valued as powerful, yet often smokeless, gas generators. tandfonline.comtandfonline.comresearchgate.netcapes.gov.brntrem.com Their high heat of formation and ability to produce large volumes of nitrogen gas upon decomposition make them suitable for applications in low-signature propellants and insensitive explosives. researchgate.nettandfonline.com
The development of azotetrazolate-based MOFs is a major interdisciplinary thrust. These materials merge the energetic nature of the ligand with the tunable porosity and structural diversity of MOFs. mdpi.comresearchgate.net Research is focused on creating "green" primary explosives, where azotetrazolate MOFs offer an environmentally friendlier alternative to traditional lead-based initiators. mater-rep.comresearchgate.net Beyond energetics, these frameworks are being explored for other functions. A silver-azotetrazole MOF has been shown to act as an effective photocatalyst for degrading organic dyes under UV irradiation. google.com Other tetrazole-based MOFs are being investigated for selective CO₂ adsorption. rsc.org
A particularly innovative avenue is the creation of hybrid energetic materials . By intercalating graphene oxide (GO) into a copper-azotetrazolate coordination polymer, researchers have created a hybrid crystal with significantly enhanced thermal stability. acs.orgnih.gov The GO layers stabilize the crystal lattice, increasing its decomposition temperature. acs.org Simultaneously, these hybrid materials exhibit excellent photosensitivity, capable of being ignited by a low-energy laser. nih.gov This research combines the chemistry of energetic coordination polymers with the materials science of 2D nanomaterials to develop safer and more reliable initiation systems. nih.gov
| Research Avenue | This compound System | Key Finding / Application | References |
|---|---|---|---|
| Energetic Materials / Propellants | Guanidinium azotetrazolate (GUAZ), Triaminoguanidinium azotetrazolate (TAGAZ) | High-nitrogen gas generants for low-smoke propellants and insensitive munitions. | researchgate.nettandfonline.comtandfonline.comntrem.com |
| Green Primary Explosives | [Fe(ATZ)(H₂O)₄·2H₂O]n (EMOF) | A high-energy, lead-free MOF with potential as an environmentally friendly initiating explosive. | mater-rep.comresearchgate.net |
| Photocatalysis | Silver-azotetrazole MOF | Efficiently degrades organic dyes (rhodamine 6G) under UV light. | google.com |
| Hybrid Photosensitive Materials | Graphene Oxide (GO) intercalated Copper-azotetrazolate (Cu-AT) | Creates a thermally stable energetic material that can be initiated with a low-energy laser. | acs.orgnih.gov |
| Gas Adsorption | Tetrazole-based MOFs | Porous frameworks with high densities of nitrogen atoms show selectivity for CO₂ adsorption. | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
